molecular formula C7H7N3 B014204 3,4-Diaminobenzonitrile CAS No. 17626-40-3

3,4-Diaminobenzonitrile

Cat. No. B014204
Key on ui cas rn: 17626-40-3
M. Wt: 133.15 g/mol
InChI Key: VWLLPPSBBHDXHK-UHFFFAOYSA-N
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Patent
US05622952

Procedure details

3,4-Diaminobenzonitrile was prepared using an adaptation of the method of Tsuji et al. (Tsuji, Y. et al., J. Org. Chem. 55:580 (1990)). Zn powder (2.51 g, 38.3 mmol), CaCl2 (251 mg), H2O (3.0 mL) and 9.0 mL EtOH were combined and brought to reflux as described for 4-fluoro-1,2-diaminobenzene (Example 10) and to this mixture was added slowly dropwise a solution of 4-amino-3-nitrobenzonitrile (500 mg, 3.06 mmol) in 20 mL EtOH. Analysis and workup were described for 3-fluoro-1,2-diaminobenzene except that the reaction residue was dissolved in 20 mL 1N HCl . This solution was then made basic by the addition of 20 mL 1.5M NaOH. A precipitate separated as fine tan needles which were collected by vacuum filtration, rinsed with cold H2O and dried in a vacuum desiccator (0.5 torr, 25° C.) over CaSO4 to yield 275 mg (67%) of tan crystals. 1H NMR (CDCl3) δ3.42 (br, s, 2H, NH2), 3.86 (br s, 2H, NH2), 6.70 (d, J=8, 1H, ArH), 6.96 (d, J=1, 1H, ArH), 7.06 (dd, J=8, J=1, 1H, ArH).
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Quantity
251 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
500 mg
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
20 mL
Type
reactant
Reaction Step Seven
Name
Quantity
20 mL
Type
solvent
Reaction Step Eight
Name
Quantity
2.51 g
Type
catalyst
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[Cl-].[Cl-].[Ca+2].FC1C=CC(N)=C(N)C=1.[NH2:13][C:14]1[CH:21]=[CH:20][C:17]([C:18]#[N:19])=[CH:16][C:15]=1[N+:22]([O-])=O.FC1C(N)=C(N)C=CC=1.[OH-].[Na+]>CCO.Cl.[Zn].O>[NH2:22][C:15]1[CH:16]=[C:17]([CH:20]=[CH:21][C:14]=1[NH2:13])[C:18]#[N:19] |f:0.1.2,6.7|

Inputs

Step One
Name
Quantity
9 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
251 mg
Type
reactant
Smiles
[Cl-].[Cl-].[Ca+2]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC(=C(C=C1)N)N
Step Five
Name
Quantity
500 mg
Type
reactant
Smiles
NC1=C(C=C(C#N)C=C1)[N+](=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
CCO
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C(=C(C=CC1)N)N
Step Seven
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Eight
Name
Quantity
20 mL
Type
solvent
Smiles
Cl
Step Nine
Name
Quantity
2.51 g
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
A precipitate separated as fine tan needles which
FILTRATION
Type
FILTRATION
Details
were collected by vacuum filtration
WASH
Type
WASH
Details
rinsed with cold H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in a vacuum desiccator (0.5 torr, 25° C.) over CaSO4

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C#N)C=CC1N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 275 mg
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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